molecular formula C12H17N5O2 B279492 N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine

N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine

Cat. No. B279492
M. Wt: 263.3 g/mol
InChI Key: ARRHXRMWYGIQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine, also known as DEBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tetrazole derivative that has been found to possess a variety of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the formation of a stable radical intermediate upon reaction with ROS. This intermediate can then undergo further reactions to produce a fluorescent product that can be detected using various analytical techniques.
Biochemical and Physiological Effects:
N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine has been found to have a variety of interesting biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine has also been found to have antioxidant properties and to be able to protect cells from oxidative stress. It has also been found to have potential applications in cancer research, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine in lab experiments is its high specificity for ROS detection. This makes it a valuable tool for investigating the role of ROS in various biological systems. However, there are also some limitations to its use. For example, N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine can be sensitive to pH changes and can be affected by other reactive species in cells, which can lead to false positives in some experiments.

Future Directions

There are many potential future directions for research involving N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine. One area of interest is the development of new fluorescent probes based on N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine that can be used to detect other reactive species in cells. Another area of interest is the investigation of the potential therapeutic applications of N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine in various disease states, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine and its effects on various biological systems.

Synthesis Methods

N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine can be synthesized through a multistep process involving the reaction of 3,4-diethoxybenzaldehyde with sodium azide to form the corresponding azide. This azide can then be reduced to N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine using hydrogen gas and a palladium catalyst. The final product can be purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of physiological processes. N-(3,4-diethoxybenzyl)-1H-tetrazol-5-amine has been found to be highly specific for ROS detection and has been used in a variety of studies to investigate the role of ROS in various biological systems.

properties

Molecular Formula

C12H17N5O2

Molecular Weight

263.3 g/mol

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H17N5O2/c1-3-18-10-6-5-9(7-11(10)19-4-2)8-13-12-14-16-17-15-12/h5-7H,3-4,8H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

ARRHXRMWYGIQCI-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNC2=NNN=N2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NNN=N2)OCC

Origin of Product

United States

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